3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid
Description
BenchChem offers high-quality 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
95727-51-8 |
|---|---|
Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-2-ethylsulfanyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-20-14-16-13(9-3-5-10(15)6-4-9)11(19-14)7-8-12(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
InChI Key |
KUCBWXKRKJZLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid, with the molecular formula C14H14ClNO3S and CAS number 95727-51-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C14H14ClNO3S |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 3-[4-(4-chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid |
| CAS Number | 95727-51-8 |
The biological activity of 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the oxazole ring and the chlorophenyl group suggests potential interactions with enzyme systems and receptors involved in inflammatory and infectious processes.
Antitubercular Activity
In vitro studies have suggested that oxazole derivatives can also exhibit antitubercular activity. The compound's ability to inhibit Mycobacterium tuberculosis has been noted in related research, indicating a potential role for 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid in treating tuberculosis .
Case Studies and Research Findings
- Synthesis and Evaluation : A synthesis study focused on oxazole derivatives including those similar to 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid showed promising results in both antifungal and antitubercular assays. The structure–activity relationship (SAR) highlighted the importance of the chlorophenyl and ethylsulfanyl groups in enhancing biological activity .
- Toxicological Assessments : Preliminary toxicological evaluations are essential for understanding the safety profile of this compound. While specific data on 3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid are sparse, related compounds have shown varying degrees of toxicity depending on their chemical structure and dosage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
